molecular formula C14H25NaO7S B12648039 Sodium 1,4-diisopentyl sulphonatosuccinate CAS No. 27115-04-4

Sodium 1,4-diisopentyl sulphonatosuccinate

Cat. No.: B12648039
CAS No.: 27115-04-4
M. Wt: 360.40 g/mol
InChI Key: DRSITYLXPCHIMO-UHFFFAOYSA-M
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Description

Sodium 1,4-diisopentyl sulphonatosuccinate is a chemical compound with the molecular formula C14H25NaO7S. It is known for its surfactant properties, making it useful in various industrial and research applications. The compound is characterized by its ability to reduce surface tension, which is beneficial in processes that require emulsification, dispersion, and wetting.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1,4-diisopentyl sulphonatosuccinate typically involves the esterification of butanedioic acid with 3-methylbutanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include:

    Esterification: Conducted at elevated temperatures (around 150-200°C) in the presence of an acid catalyst such as sulfuric acid.

    Sulfonation: Performed using sulfur trioxide or chlorosulfonic acid at controlled temperatures to avoid decomposition.

    Neutralization: Achieved by adding sodium hydroxide to the sulfonated product to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. Continuous monitoring and automation ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 1,4-diisopentyl sulphonatosuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

    Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Sodium 1,4-diisopentyl sulphonatosuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.

    Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and enhance permeability.

    Medicine: Investigated for its potential in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 1,4-diisopentyl sulphonatosuccinate primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. Its molecular structure allows it to interact with both hydrophilic and hydrophobic substances, making it effective in a variety of applications.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: Another surfactant with similar properties but different molecular structure.

    Sodium lauryl ether sulfate: Commonly used in detergents and personal care products.

    Sodium sulfonate: A broader category of compounds with varying chain lengths and functional groups.

Uniqueness

Sodium 1,4-diisopentyl sulphonatosuccinate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its ability to form stable emulsions and dispersions at lower concentrations sets it apart from other similar compounds.

Properties

CAS No.

27115-04-4

Molecular Formula

C14H25NaO7S

Molecular Weight

360.40 g/mol

IUPAC Name

sodium;1,4-bis(3-methylbutoxy)-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C14H26O7S.Na/c1-10(2)5-7-20-13(15)9-12(22(17,18)19)14(16)21-8-6-11(3)4;/h10-12H,5-9H2,1-4H3,(H,17,18,19);/q;+1/p-1

InChI Key

DRSITYLXPCHIMO-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCOC(=O)CC(C(=O)OCCC(C)C)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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